7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride
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Overview
Description
7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride: is a fascinating compound with a unique spirocyclic structure. Let’s break down its name:
7-(Difluoromethyl): This refers to the difluoromethyl group (CF₂H) attached at position 7.
5-oxa-2,6-diazaspiro[3.4]oct-6-ene: The core structure consists of a spirocyclic ring system containing an oxygen atom (oxa), two nitrogen atoms (diazaspiro), and a double bond (ene).
Preparation Methods
The synthetic routes to this compound involve difluoromethylation processes. Researchers have developed various methods for introducing the CF₂H group into different positions:
Metal-Based Methods: These can transfer CF₂H to carbon sites (sp²) both stoichiometrically and catalytically. Metal catalysts facilitate the formation of C(sp²)–CF₂H bonds.
Minisci-Type Radical Chemistry: Useful for heteroaromatics, this strategy achieves difluoromethylation of C(sp²)–H bonds.
C(sp³)–CF₂H Bond Formation: Electrophilic, nucleophilic, radical, and cross-coupling methods have been explored, although stereoselective difluoromethylation remains limited.
Site-Selective Installation: Recent advances allow precise CF₂H installation onto large biomolecules like proteins.
Chemical Reactions Analysis
Reactions: The compound can undergo oxidation, reduction, substitution, and other transformations.
Common Reagents and Conditions: Specific reagents depend on the desired reaction. For example, ClCF₂H is used to form X–CF₂H bonds (where X = O, N, or S).
Major Products: These vary based on the reaction type but often involve functionalization at the spirocyclic ring.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and applications in synthetic chemistry.
Biology and Medicine: Investigating its effects on biological systems, potential drug development, and imaging probes.
Industry: Interest in process chemistry due to streamlined access to relevant molecules.
Mechanism of Action
- The compound’s mechanism involves interactions with molecular targets and pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other spirocyclic compounds.
Similar Compounds: While I don’t have specific names, explore related structures in the same class.
Properties
Molecular Formula |
C6H9ClF2N2O |
---|---|
Molecular Weight |
198.60 g/mol |
IUPAC Name |
7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene;hydrochloride |
InChI |
InChI=1S/C6H8F2N2O.ClH/c7-5(8)4-1-6(11-10-4)2-9-3-6;/h5,9H,1-3H2;1H |
InChI Key |
SBCCEIVAUVKZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NOC12CNC2)C(F)F.Cl |
Origin of Product |
United States |
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